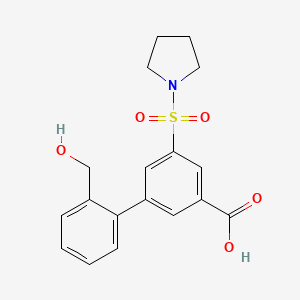![molecular formula C20H25N3O4S B5332772 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide](/img/structure/B5332772.png)
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, attached to a dimethylbenzamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst to form 4-(2-methoxyphenyl)piperazine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the acylation with N,2-dimethylbenzoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide.
Reduction: Formation of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfanyl-N,2-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The sulfonyl and benzamide groups contribute to the compound’s binding affinity and specificity, influencing various signaling pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-methoxyphenyl)piperazine
- N,2-dimethylbenzamide
- 5-[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide
Uniqueness
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-8-9-16(14-17(15)20(24)21-2)28(25,26)23-12-10-22(11-13-23)18-6-4-5-7-19(18)27-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRBIDUBNFVQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
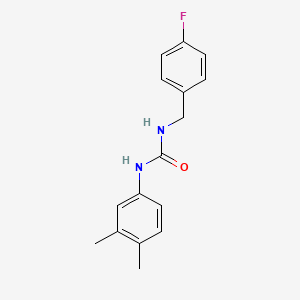
![3-(4-fluorophenyl)-5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5332697.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5332701.png)
![3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5332705.png)
![N-[2-(dimethylamino)ethyl]-1-(2-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5332706.png)
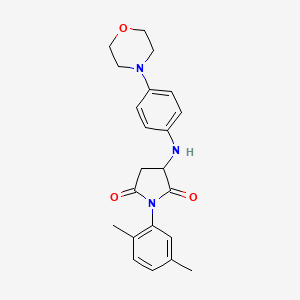
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5332720.png)
![N-cyclopent-3-en-1-yl-7-(3-isoxazolidin-2-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5332721.png)
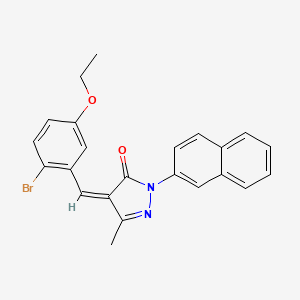
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)prolinamide](/img/structure/B5332731.png)
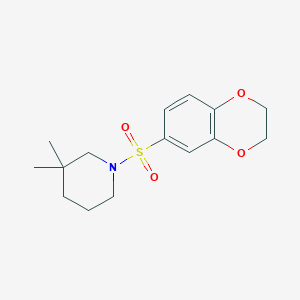
![(4aS*,8aR*)-1-isobutyl-6-[3-(2-isoxazolidinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5332758.png)
![N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5332770.png)
